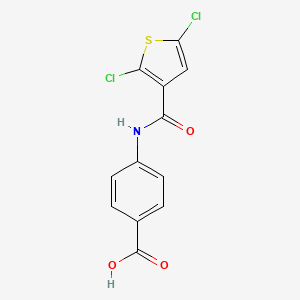

4-(2,5-二氯噻吩-3-甲酰胺基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

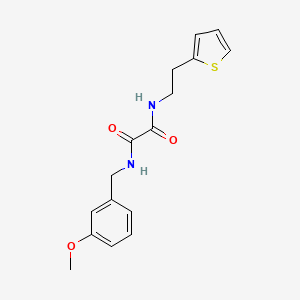

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is a compound that can be inferred to have potential biological activity based on the structure and activity of similar compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the functionalization of carboxylic acids. For instance, the synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the interaction of aromatic aldehydes with a carboxamide precursor in ethanol . Similarly, the synthesis of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid is achieved through the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid . These methods suggest that the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid could potentially involve similar reagents and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray diffraction, which provides information on the dihedral angles between rings and the presence of hydrogen bonding in the crystal structure . For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid reveals hydrogen-bonded cyclic dimers and the orientation of the carboxylic acid group relative to the benzene ring . This information can be used to predict the molecular structure of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid, which may also form specific geometric arrangements due to hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can provide insights into the potential reactions of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid. For instance, the synthesis of organotin(IV) complexes derived from 4-(diethylamino)benzoic acid involves the formation of carboxylate complexes . This suggests that 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid could also form complexes with metals, which could be relevant for its biological activity or material properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various analytical techniques. For example, the thermal stability of a compound similar to the one is determined using TG/DTG analysis, which shows stability below a certain temperature . The emission properties are also studied, with some compounds exhibiting intense purple emission under UV light . These properties are important for understanding the behavior of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid under different conditions and for potential applications in materials science or as a fluorescent marker.

科学研究应用

类视黄酸活性

芳香酰胺,包括 4-(2,5-二氯噻吩-3-甲酰胺基)苯甲酸,已被发现具有有效的类视黄酸活性。这些化合物因其在诱导人早幼粒细胞白血病细胞 HL-60 分化中的构效关系而具有重要意义。这些分子中基团的特定排列对其类视黄酸活性至关重要,这在癌症研究和治疗中具有意义 (Kagechika 等人,1988)。

钙络合物形成

由类似化合物合成的含羧酸盐的多酰胺已显示出与 NH…O 氢键形成钙络合物的潜力。此特性对于理解碳酸钙生物矿化的机制至关重要 (Ueyama 等人,1998)。

氢键研究

4-氯苯甲酸分子,在结构上与 4-(2,5-二氯噻吩-3-甲酰胺基)苯甲酸相关,因其平面结构和氢键相互作用而受到研究。这些研究对于理解分子相互作用和晶体工程至关重要 (Gotoh 等人,2010)。

聚合物合成

该化合物在聚合物合成中具有应用,如涉及苯甲酸衍生物在环聚合中用于钌基催化的研究。这项研究对于开发在各个行业具有潜在应用的新材料至关重要 (Mayershofer 等人,2006)。

光学和电化学性质

对由包括 4-(2,5-二氯噻吩-3-甲酰胺基)苯甲酸在内的化合物合成的超支化聚(三苯胺酰胺)的研究,揭示了它们的光学和电化学性质。这些发现对电子学和光子学领域具有意义 (Wang 等人,2008)。

作用机制

While the specific mechanism of action for “4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid” is not mentioned, compounds derived from 2,5-Dichlorothiophene-3-carboxylic acid are used in the preparation of therapeutic BACE1 and BACE2 inhibitors . These inhibitors are used for the treatment of Alzheimer’s disease, type 2 diabetes and other metabolic disorders .

安全和危害

属性

IUPAC Name |

4-[(2,5-dichlorothiophene-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3S/c13-9-5-8(10(14)19-9)11(16)15-7-3-1-6(2-4-7)12(17)18/h1-5H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQKWBGHGLJVCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=C(SC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)

![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3012778.png)